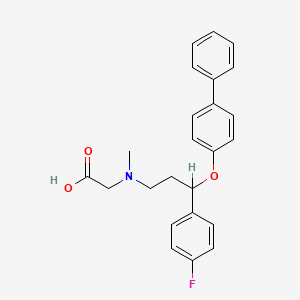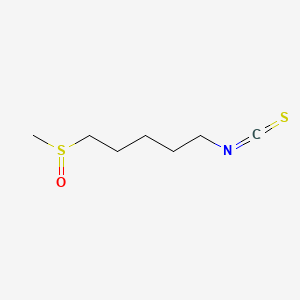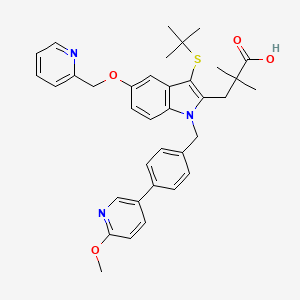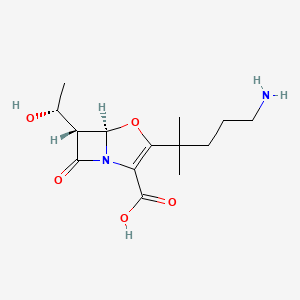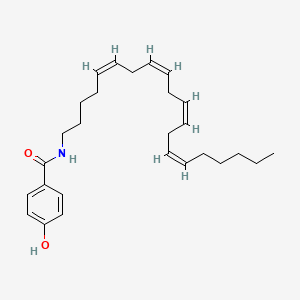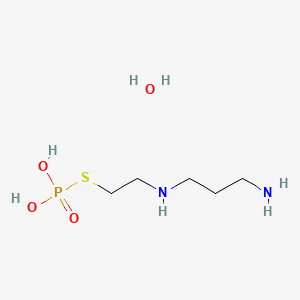
Amifostine monohydrate
説明
Amifostine monohydrate, also known as Ethyol, is an organic thiophosphate cytoprotective agent . It is chemically known as 2-[(3-aminopropyl)amino]ethanethiol dihydrogen phosphate (ester) . It is a white crystalline powder that is freely soluble in water . Its empirical formula is C5H15N2O3PS and it has a molecular weight of 214.22 .
Synthesis Analysis
Amifostine is an inactive prodrug that is converted to an active thiol by dephosphorylation by alkaline phosphatase in the normal endothelium . The hypovascularity and acidity of the tumor environment and the differential expression of alkaline phosphatase in normal and neoplastic tissues contribute to its cytoprotective selectivity .Molecular Structure Analysis
The molecular formula of Amifostine is C5H15N2O3PS . Its average mass is 214.223 Da and its monoisotopic mass is 214.054092 Da . The structure of Amifostine facilitates its concentration within mitochondria and the microenvironment of chromatin .Chemical Reactions Analysis
Amifostine has been shown to specifically protect normal tissues from damage caused by radiation and chemotherapy . It is converted to an active thiol metabolite that is responsible for most of the cytoprotective and radioprotective properties . This metabolite binds to and detoxifies reactive metabolites of platinum and alkylating agents, as well as scavenges free radicals .Physical And Chemical Properties Analysis
Amifostine is a white crystalline powder which is freely soluble in water . Its empirical formula is C5H15N2O3PS and it has a molecular weight of 214.22 .科学的研究の応用
Chemoprotective and Radioprotective Effects
Amifostine is recognized for its chemoprotective and radioprotective properties, particularly in oncology. It protects normal tissues in various organs from the effects of radiation and multiple cytotoxic chemotherapeutic drugs. Clinical trials have demonstrated its efficacy in reducing myelotoxicity, nephrotoxicity, xerostomia, and mucositis associated with chemotherapy and radiation therapies, especially in cancers like ovarian, rectal, and head and neck cancer. It improves salivary gland tolerance of high-dose radioiodine treatment and shows promise in treating cytopenia in patients with myelodysplastic syndrome (Capizzi & Oster, 2000).
Hematologic Malignancies and Acute Leukemia
Amifostine has shown potential in treating hematologic malignancies, including myelodysplastic syndrome and acute leukemia. It appears to exert a mitogenic effect on primitive hematopoietic progenitors, resulting in increased colony-forming capacity and prolonged progenitor survival. This unique property positions amifostine as a potential therapeutic agent for bone marrow failure states and in enhancing the cytotoxicity of chemotherapeutic agents in leukemia progenitors (List, 1999).
Selective Cytoprotection and Therapeutic Applications
Amifostine is the first approved radioprotective drug used in clinical practice. Its selectivity in protecting normal tissues from damage caused by radiation and chemotherapy is noteworthy. This cytoprotective mechanism involves free-radical scavenging, DNA protection and repair acceleration, and induction of cellular hypoxia. Its use has been approved for reducing renal toxicity from cisplatin in advanced ovarian cancer and xerostomia in radiation treatment for head and neck cancer. Its potential applications extend to various oncologic settings, with ongoing research to optimize its use (Kouvaris, Kouloulias, & Vlahos, 2007).
Stimulation of Hematopoietic Progenitors
Research has shown that amifostine stimulates the growth of colony-forming units granulocyte, erythroid, macrophage, megakaryocyte (CFU-GEMM), and erythroid bursts (BFU-E) from bone marrow mononuclear cells. This highlights its role as a multipotent hematopoietic stimulant, augmenting the formation and survival of bone marrow progenitors (List, Heaton, Glinsmann-Gibson, & Capizzi, 1998).
Clinical Status and Optimal Use
Amifostine has been evaluated in clinical trials for its effectiveness in protecting normal tissues from the toxic effects of various cytotoxic drugs and radiation, while preserving the antitumor effects of these therapies. Its potential role in treating ineffective hematopoiesis characteristic of myelodysplastic syndromes has also been highlighted (Capizzi Rl, 1999).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(3-aminopropylamino)ethylsulfanylphosphonic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS.H2O/c6-2-1-3-7-4-5-12-11(8,9)10;/h7H,1-6H2,(H2,8,9,10);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHOHHKTRJUFTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCSP(=O)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H17N2O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
20537-88-6 (Parent) | |
| Record name | Amifostine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70213140 | |
| Record name | Amifostine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amifostine hydrate | |
CAS RN |
63717-27-1 | |
| Record name | Amifostine monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063717271 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Amifostine monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70213140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMIFOSTINE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L693H6MM64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



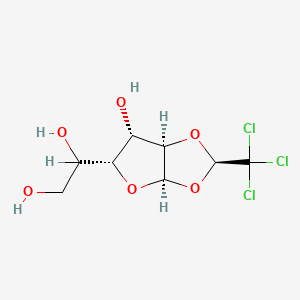
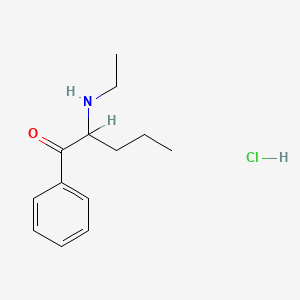
![1-O-[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl] 5-O-phosphono (2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]pentanedioate](/img/structure/B1664798.png)
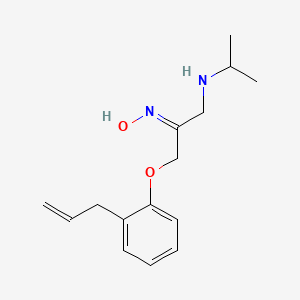
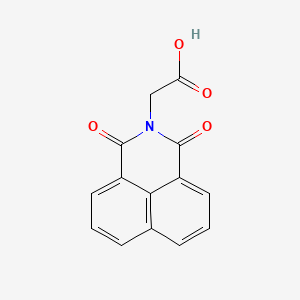

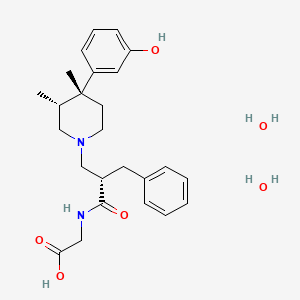
![5-[(2-Methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide](/img/structure/B1664809.png)
methoxy}propanoic acid](/img/structure/B1664810.png)
